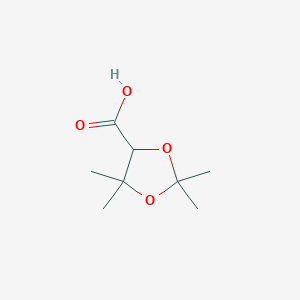
2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid is a chemical compound with the molecular formula C8H14O4 . It is a derivative of 1,3-dioxolane, which is a class of organic compounds characterized by a saturated ring of three carbon atoms and two oxygen atoms .
Molecular Structure Analysis
The molecular structure of 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid consists of a 1,3-dioxolane ring, which is a type of acetal, substituted with four methyl groups and a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid are not available, 1,3-dioxolane compounds are known to participate in various reactions. For instance, they can undergo reactions involving the opening of the dioxolane ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Synthesis of Amide Derivatives : L-Tartaric acid, a chiral compound, can be converted into 1,3-dioxolane, leading to the synthesis of various amide derivatives with antimicrobial activities against bacteria and fungi (Begum et al., 2019).
- Preparation of 2-Alkoxy Carboxylic Acids : Reductive ring opening of 1,3-dioxolan-4-ones has been used to efficiently prepare 2-alkoxy carboxylic acids while maintaining optical purity (Winneroski & Xu, 2004).
- Intermediate in Tetronic Acids and Pulvinones Synthesis : 1,3-dioxolan-4-ones serve as intermediates in synthesizing tetronic acids and pulvinones, important in various organic syntheses (Ramage et al., 1984).
- Geminal Difunctionalization of Vinylarenes : The compound aids in the synthesis of five-membered 1,3-dioxolan-4-ones, showing potential in regioselective coupling reactions (Balaji & Chandrasekaran, 2019).
Material Science and Physical Properties
- Liquid Crystal Applications : Enhancements in the dielectric anisotropy and birefringence of tolane-liquid crystals are achieved by the introduction of 1,3-dioxolane as a terminal group, showing potential in material sciences (Chen et al., 2015).
Organic Synthesis and Catalysis
- Synthesis of Furan Acetal Compounds : The compound facilitates the synthesis of isomeric esters of 5-substituted furan-2-carboxylic acid, demonstrating its role in organic synthesis (Kul'nevich et al., 1976).
- Catalytic Oxidation Processes : It catalyzes the oxidation of various 1,3-dioxacyclanes, leading to the production of glycol monoesters (Akbalina et al., 2001).
- Chiral Orthoesters in Organic Synthesis : Acting as a novel reagent, it enables the enantioselective acylation of silylenolethers, offering a route to monoprotected 1,3-diketones (Longobardo et al., 1992).
Pharmaceutical and Therapeutic Research
- Synthesis of Antiviral and Anticancer Drugs : Its derivatives are used in the synthesis of dioxolane nucleosides, which are significant in antiviral and anticancer drug development (Janes et al., 1999).
- Synthesis of Tetracycline Ring A Analogs : Utilized in the synthesis of analogs of tetracycline, an important antibiotic, showcasing its utility in pharmaceutical research (Moskalyk et al., 1981).
Eigenschaften
IUPAC Name |
2,2,5,5-tetramethyl-1,3-dioxolane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(2)5(6(9)10)11-8(3,4)12-7/h5H,1-4H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEUAAXKJCIEQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401708.png)
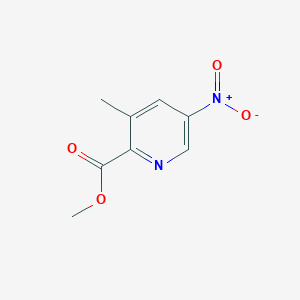
methanone](/img/structure/B2401711.png)
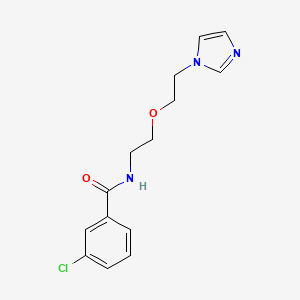
![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2401713.png)
![6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2401714.png)
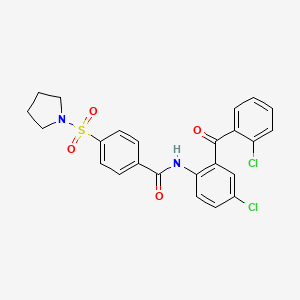
![(2R)-N-[(2-Amino-2-adamantyl)methyl]-2-[[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonylamino]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B2401716.png)
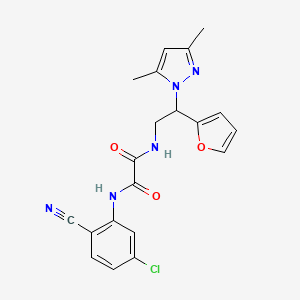
![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2401719.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2401723.png)
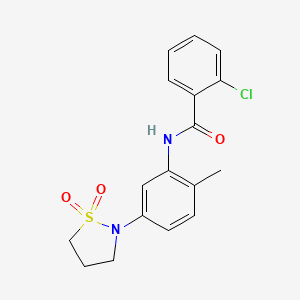
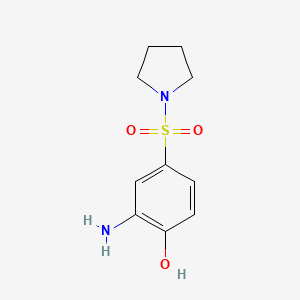
![(1R,2R)-2-[(2-Methylpropan-2-yl)oxy]-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2401730.png)